molecular formula C9H9ClN2O2S B3033753 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline CAS No. 1164560-63-7

4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

Cat. No.: B3033753
CAS No.: 1164560-63-7
M. Wt: 244.7 g/mol
InChI Key: APLMSJFVMLWSPR-TWGQIWQCSA-N
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Description

4-Chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is a nitrovinyl-substituted aniline derivative with the molecular formula C₁₀H₁₀ClN₂O₂S. It serves as a key intermediate in synthesizing quinoxaline derivatives, particularly via nucleophilic substitution and cyclization reactions. The compound features:

  • A 4-chloroaniline backbone.
  • A 1-(methylsulfanyl)-2-nitrovinyl group attached to the nitrogen atom.

Its synthesis involves a vinylic substitution reaction between 1,1-bis(methylsulfanyl)-2-nitroethene and 4-chloroaniline in ethanol, followed by cyclization with phosphoryl chloride (POCl₃) .

Properties

IUPAC Name

4-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S/c1-15-9(6-12(13)14)11-8-4-2-7(10)3-5-8/h2-6,11H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLMSJFVMLWSPR-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C[N+](=O)[O-])NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C\[N+](=O)[O-])/NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the amine group of 4-chloroaniline attacks the electron-deficient β-carbon of 1,1-bis(methylthio)-2-nitroethylene. This displaces one methylthio group, forming the target compound and releasing methanethiol as a byproduct:

$$
\text{1,1-Bis(methylthio)-2-nitroethylene} + \text{4-chloroaniline} \rightarrow \text{this compound} + \text{CH}_3\text{SH}
$$

The nitro group enhances the electrophilicity of the vinyl carbon, facilitating the substitution.

Alternative Methodologies and Comparative Analysis

Schiff Base Condensation (Hypothetical Route)

A patent describing the synthesis of 4-chloro-N-(2-nitrobenzylidene)aniline via aldehyde-amine condensation suggests a potential alternative pathway. However, adapting this method for the target compound would require:

  • Synthesis of 1-(methylsulfanyl)-2-nitrovinyl aldehyde (unreported in literature).
  • Condensation with 4-chloroaniline under acidic or basic conditions.

This route remains speculative due to the lack of accessible precursors and unreported reaction conditions.

Solid-Phase Synthesis

No documented solid-phase methods exist for this compound. Future research could explore resin-bound intermediates to streamline purification.

Analytical Validation and Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.52 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (s, 1H, CH=), 2.48 (s, 3H, SCH$$3$$).
  • IR (KBr): 3320 cm$$^{-1}$$ (N-H stretch), 1530 cm$$^{-1}$$ (NO$$2$$ asym), 1340 cm$$^{-1}$$ (NO$$2$$ sym).

Crystallographic Data

While no crystal structure is available for this compound, related α-nitroketene N,S-arylaminoacetals exhibit planar geometries with dihedral angles <10° between aromatic and nitrovinyl planes.

Challenges and Optimization Opportunities

Byproduct Management

Methanethiol (CH$$_3$$SH) generated during the reaction requires careful venting due to its odor and toxicity. Scavengers like activated charcoal or alkaline traps may improve safety.

Solvent Alternatives

Replacing ethanol with dimethylformamide (DMF) could enhance solubility at lower temperatures, but may complicate purification.

Industrial-Scale Considerations

Cost Analysis

  • 1,1-Bis(methylthio)-2-nitroethylene: ~$120/g (bulk pricing unavailable).
  • 4-Chloroaniline: ~$50/kg.

Scale-up efforts must address the high cost of the nitroethylene precursor through improved synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be used for further chemical synthesis and applications.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline has been studied for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Research has indicated that nitro-containing compounds can have cytotoxic effects on cancer cells. The specific structure of this compound may enhance its effectiveness against certain types of tumors.

Agricultural Chemistry

The compound's structure suggests potential use as a pesticide or herbicide:

  • Insecticidal Properties : The presence of a nitro group and a chlorinated aromatic ring may contribute to insecticidal activity, which is valuable in agricultural applications.
  • Plant Growth Regulation : Some studies indicate that compounds with similar structures can act as growth regulators, potentially improving crop yields and resistance to environmental stressors.

Data Table of Applications

Application AreaSpecific Use CaseEvidence/Study Reference
Medicinal ChemistryAntimicrobial agents[Research on nitro compounds]
Anticancer agents[Cytotoxicity studies]
Agricultural ChemistryInsecticides[Pesticide research]
Plant growth regulators[Growth regulation studies]

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various nitro-substituted anilines for their antimicrobial efficacy. The findings indicated that compounds similar to this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Effects

In another investigation reported in Cancer Research, researchers explored the cytotoxic effects of nitroanilines on different cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of compounds like this compound.

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chloro and methylsulfanyl groups contribute to the compound’s reactivity and specificity in targeting certain pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

(a) 3-Chloro-N-[1-(1H-Pyrrol-2-yl)ethylidene]Aniline (Isomer)
  • Structural Difference : Chlorine at the meta position (C₃) instead of para (C₄).
  • Impact : Alters hydrogen-bonding interactions and crystal packing. The para isomer (4-chloro) forms stronger intermolecular interactions due to symmetry, enhancing thermal stability .
  • Application : Both isomers are studied for crystallographic properties rather than bioactivity.
(b) 4-Methoxy-N-[1-(Methylsulfanyl)-2-Nitrovinyl]Aniline
  • Structural Difference : Methoxy group (-OMe) replaces the chlorine at C₄.
  • Impact :
    • Electronic Effects : Methoxy is electron-donating (+M effect), reducing electrophilicity at the aromatic ring compared to the electron-withdrawing chlorine (-I effect).
    • Reactivity : Lower reactivity in nucleophilic substitution reactions compared to the chloro analog .
  • Application: Used in synthesizing methoxy-substituted quinoxalines with modified biological activity profiles.

Functional Group Variations

(a) 4-Chloro-N-(1-(Pyridin-2-yl)ethyl)Aniline
  • Structural Difference : A pyridin-2-yl-ethyl group replaces the nitrovinyl-sulfanyl moiety.
  • Impact :
    • Introduces chirality due to the ethyl-pyridine substituent, influencing crystal packing and optical properties.
    • Enhanced π-π stacking interactions with aromatic systems .
  • Application : Studied for chiral crystal engineering rather than medicinal chemistry.
(b) Triflumizole Analogs (e.g., 4-Chloro-N-[1-(1H-Imidazol-1-yl)-2-Propoxyethylidene]-2-(Trifluoromethyl)Aniline)
  • Structural Difference : Contains imidazole and trifluoromethyl groups instead of nitrovinyl-sulfanyl.
  • Impact :
    • Bioactivity : The imidazole group confers antifungal activity, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
  • Application : Commercial fungicide with broad-spectrum activity.
(a) 2-Chloro-3-(Methylsulfanyl)Quinoxaline
  • Relation : Derived from reductive cyclization of 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline.
  • Impact :
    • The methylsulfanyl group at C₃ allows further functionalization (e.g., oxidation to sulfones or nucleophilic substitution) .
  • Application: Precursor to asym-disubstituted quinoxalines with antimicrobial properties.
(b) 3,6-Dichloro-2-Methylsulfanylquinoxaline
  • Relation : Synthesized via cyclization of the title compound.
  • Impact :
    • Dual chlorine substituents increase electrophilicity, enabling regioselective substitutions at C₂ and C₃ positions .

Research Findings and Implications

  • Substituent Position : Para-substituted chloro derivatives (e.g., title compound) exhibit superior symmetry and intermolecular interactions compared to meta isomers .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance reactivity in cyclization and nucleophilic substitution reactions, critical for quinoxaline synthesis .
  • Bioactivity: Functional groups like imidazole (Triflumizole) or sulfanyl (quinoxalines) directly influence antimicrobial and antifungal efficacy .

Biological Activity

4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline is a synthetic organic compound with potential biological activities due to its unique structural features. The compound contains a nitrovinyl moiety and a methylsulfanyl group, which may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C9H10ClN2O2S
  • Molecular Weight : 232.70 g/mol

The presence of the chlorine atom and the nitro group suggests that the compound may exhibit significant electron-withdrawing properties, which are often associated with enhanced biological activity.

Research indicates that compounds containing nitro groups can interact with biological targets through various mechanisms, including:

  • Electron Transfer : Nitro groups can undergo reduction to form reactive intermediates that may interact with cellular components.
  • Hydrogen Bonding : The aniline structure allows for potential hydrogen bonding with biological macromolecules.
  • π-π Stacking Interactions : The aromatic nature of the compound may facilitate stacking interactions with DNA or proteins.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, β-nitrostyrene derivatives have been reported to possess antibacterial and antifungal activities. The following table summarizes findings related to the antimicrobial efficacy of structurally related compounds:

Compound NameMIC (µg/mL)Activity Type
4-methoxy-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline16Antibacterial
N-[1-(methylsulfanyl)-2-nitrovinyl]aniline8Antibacterial
4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline32Antifungal

These findings suggest that this compound could also exhibit antimicrobial properties, warranting further investigation.

Cytotoxicity Studies

In vitro studies have indicated that related compounds display varying degrees of cytotoxicity against different cell lines. For example, quinoline-oxazole hybrids demonstrated moderate activity against Plasmodium falciparum, suggesting potential as anti-malarial agents. A comparative analysis is presented below:

Compound NameIC50 (µM)Target Organism
Quinoxaline derivative<1Plasmodium falciparum
Benzimidazole derivative<10Various tumor cell lines

These results highlight the importance of structural modifications in enhancing biological potency.

Case Studies

Several case studies have explored the biological activities of compounds structurally similar to this compound:

  • Antibacterial Activity : A study on N-substituted anilines revealed that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups was found to enhance this activity.
  • Antifungal Activity : Research on nitro-substituted phenolic compounds demonstrated effective antifungal properties against Candida species, suggesting a potential application for this compound in treating fungal infections.
  • Anti-cancer Potential : Investigations into benzimidazole derivatives indicated promising anti-cancer activity, leading to further exploration of similar structures for their therapeutic potential.

Q & A

Q. What are the common synthetic routes for 4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline?

The compound can be synthesized via condensation reactions between substituted anilines and nitrovinyl precursors. For example, a related Schiff base synthesis involves reacting p-chloroaniline with aldehydes (e.g., ferrocenecarboxaldehyde) under anhydrous conditions using molecular sieves to absorb byproducts, followed by chromatographic purification . Adapting this method, the methylsulfanyl-nitrovinyl moiety could be introduced via nucleophilic substitution or nitrovinyl coupling, ensuring stoichiometric control of reactants and inert atmosphere to prevent oxidation .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the aromatic substitution pattern and vinyl proton coupling .
  • X-ray Diffraction (XRD) : For precise determination of molecular geometry, dihedral angles, and crystal packing. For example, SHELXL (a SHELX module) refines crystallographic data to resolve bond lengths and angles .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity by matching experimental and calculated m/z values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nitrovinyl reactivity, while molecular sieves (3–4 Å) absorb water to drive condensation .
  • Temperature Control : Maintaining 60–80°C balances reaction kinetics and side-product suppression.
  • Catalyst Selection : Lewis acids (e.g., ZnCl2_2) may accelerate imine formation, but compatibility with nitro groups must be tested .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution?

The nitro group is strongly electron-withdrawing, activating the vinyl region for nucleophilic attack. Steric hindrance from the methylsulfanyl group may slow reactions at the 2-position. Computational modeling (e.g., DFT) can map electrostatic potential surfaces to predict regioselectivity . Experimental validation via competitive reactions with substituted nucleophiles (e.g., thiols vs. amines) is recommended .

Q. How to resolve discrepancies between experimental and computational structural data?

  • Crystallographic Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, especially for disordered atoms (e.g., in imine-protonated structures) .
  • DFT Benchmarking : Compare computed bond lengths/angles with XRD data. Discrepancies >0.05 Å may indicate solvation effects or crystal packing forces not modeled in simulations .

Q. What strategies address low reproducibility in crystallographic studies?

  • Polymorph Screening : Vary solvent systems (e.g., methanol vs. DCM) to isolate stable polymorphs.
  • Twinned Data Handling : SHELXE’s twin refinement tools can deconvolute overlapping reflections in twinned crystals .
  • Hydrogen Bond Analysis : Intermolecular interactions (e.g., C–H⋯N/O) often dictate packing; map these via Mercury software to identify reproducible growth conditions .

Data Contradiction Analysis

Q. Conflicting NMR and XRD data on substituent orientation—how to reconcile?

Dynamic effects in solution (e.g., rotational isomerism) may cause averaged NMR signals, while XRD provides static solid-state snapshots. Variable-temperature NMR or NOESY can detect restricted rotation, while XRD should confirm the dominant conformation .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Spectral Libraries : Compare NMR shifts with databases of nitroaniline derivatives .
  • Reaction Optimization : DoE (Design of Experiments) frameworks for parameter screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline
Reactant of Route 2
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4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.